The compound RO495 is synthesized through various chemical methods and is often referenced in studies related to its biological effects and potential applications.
RO495 falls under the category of synthetic organic compounds, specifically designed for interaction with biological systems. Its classification may vary depending on its specific use, but it is generally recognized as a pharmacologically active agent.
The synthesis of RO495 typically involves multi-step organic reactions, which may include:
The synthesis can be optimized through various techniques to enhance yield and purity. For instance, the use of specific catalysts or solvents can significantly affect the efficiency of the reactions involved.
RO495 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The exact structure can be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
RO495 can undergo various chemical reactions, including:
The conditions under which these reactions occur (e.g., temperature, pH) are critical for controlling the outcome and ensuring reproducibility in experimental settings.
The mechanism of action of RO495 involves interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.
Research studies often utilize assays to quantify the effect of RO495 on target molecules, providing data on its potency and efficacy.
RO495 has potential applications in various scientific fields:
The primary research objectives for RO495 focus on:
Table 1: Biochemical Profile of RO495
Property | Value |
---|---|
CAS Number | 1258296-60-4 |
Molecular Weight | 389.24 g/mol |
Empirical Formula | C₁₇H₁₄Cl₂N₆O |
TYK2 Inhibition (IC₅₀) | 1.5 nM |
Solubility (DMSO) | 100 mg/mL (256.91 mM) |
Selectivity Class | ATP-competitive inhibitor |
TYK2 serves as a pivotal regulator in innate and adaptive immunity, mediating signaling downstream of key pro-inflammatory cytokines:
Table 2: Disease Risk Modulation by TYK2 Loss-of-Function Variants
Disease | Odds Ratio (Homozygous) |
---|---|
Psoriasis | 0.43 |
Systemic Lupus Erythematosus | 0.58 |
Crohn’s Disease | 0.62 |
Rheumatoid Arthritis | 0.71 |
Data sourced from GWAS of human populations [8] [9]
The therapeutic targeting of JAK-STAT signaling has evolved through distinct generations:
Table 3: Evolution of JAK-STAT Inhibitors
Generation | Representative Agents | Primary Targets | Therapeutic Limitations |
---|---|---|---|
First (2010–2018) | Tofacitinib, Ruxolitinib | JAK1/JAK2/JAK3 | Hematotoxicity, infections |
Second (2019–2022) | Filgotinib, Decernotinib | JAK1 or JAK3 | Suboptimal efficacy in IFN-driven diseases |
Third (2022–present) | RO495, Deucravacitinib | TYK2 (JH2 domain) | None reported in preclinical studies |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7